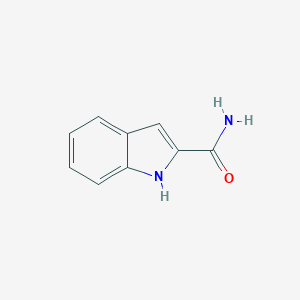

1H-Indole-2-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHUJFBEFDVZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344168 | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-84-4 | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indole 2 Carboxamide and Its Analogues

Classical and Contemporary Approaches to Indole-2-carboxamide Synthesis

The construction of the 1H-indole-2-carboxamide core and its analogues can be broadly categorized into methods that form the amide bond on a pre-existing indole (B1671886) ring and those that build the indole structure with the carboxamide or a precursor group already in place.

Amide Coupling Strategies for this compound Formation

A prevalent and versatile method for synthesizing 1H-indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a suitable amine. This approach allows for the late-stage introduction of a wide variety of amine-containing fragments, leading to extensive libraries of analogues for structure-activity relationship (SAR) studies. acs.org

The direct condensation of indole-2-carboxylic acid with an amine is a fundamental and widely employed strategy. nih.gov This reaction is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mychemblog.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govnih.gov The reaction is generally carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and may require a base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.govmdpi.com

A variety of amines can be utilized in this coupling reaction, leading to a diverse array of N-substituted 1H-indole-2-carboxamides. For instance, coupling with various primary and secondary amines has been successfully demonstrated. nih.gov

Table 1: Examples of Amide Coupling of Indole-2-carboxylic Acid with Amines

| Indole-2-carboxylic Acid Derivative | Amine | Coupling Reagents | Solvent | Product | Reference |

| Indole-2-carboxylic acid | Dimethylamine (B145610) hydrochloride | HATU, Triethylamine (B128534) | DMF | N,N-dimethyl-1H-indole-2-carboxamide | chemicalbook.com |

| Indole-2-carboxylic acid | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP, DIPEA | DCM | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | mdpi.com |

| 5-Chloroindole-2-carboxylic acid | Various amines | BOP, DIPEA | DCM | 5-Chloro-N-substituted-1H-indole-2-carboxamides | nih.gov |

An alternative to using coupling agents is the conversion of indole-2-carboxylic acid to its more reactive acyl chloride derivative. nih.gov This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting indole-2-carbonyl chloride is a highly electrophilic species that readily reacts with amines to form the corresponding amide. researchgate.net This method is often efficient and can be performed under mild conditions. cdnsciencepub.com For instance, the condensation of 5-indole-2-carbonyl chloride with various aminobenzophenones has been used to synthesize novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. researchgate.net

A particularly effective and widely used modern coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com HATU, in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), has proven to be highly efficient for the formation of amide bonds, especially in cases involving sterically hindered substrates or electron-deficient amines where other methods may fail. rsc.orgrsc.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. mychemblog.com

In the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, indole-2-carboxylic acid was successfully coupled with dimethylamine hydrochloride using HATU and triethylamine in DMF, affording the product in high yield. chemicalbook.com This method's reliability has made it a staple in the synthesis of complex indole-2-carboxamide derivatives for medicinal chemistry applications. rsc.org

Table 2: Synthesis of N,N-dimethyl-1H-indole-2-carboxamide using HATU/DIPEA

| Starting Materials | Reagents | Solvent | Reaction Time | Yield |

| Indole-2-carboxylic acid, Dimethylamine hydrochloride | HATU, Triethylamine | DMF | 4 h | 95% |

Data sourced from a study on the synthesis of N,N-dimethyl-1H-indole-2-carboxamide. chemicalbook.com

Acyl-Chloride Condensation Reactions

Functionalization and Derivatization Strategies

Beyond the synthesis of the core this compound, significant effort has been dedicated to developing methods for its further functionalization and derivatization. These strategies are crucial for exploring the chemical space around the indole scaffold and optimizing the properties of lead compounds.

A modern and atom-economical approach for the functionalization of indole derivatives is the cross-dehydrogenative coupling (CDC) reaction. acs.org Aerobic CDC reactions utilize molecular oxygen as a green and readily available oxidant. acs.org This methodology allows for the formation of C-C or C-N bonds by the formal removal of two hydrogen atoms from the two coupling partners.

In the context of indole-2-carboxamides, aerobic cross-dehydrogenative coupling can be employed to introduce substituents at various positions of the indole ring. For instance, modifications at the 5' and 6' or 5' and 7' positions have been achieved through the aerobic cross-dehydrogenative coupling of anilines with ethyl/methyl pyruvates in the initial stages of indole synthesis. nih.gov This strategy provides a powerful tool for the late-stage functionalization of the indole core, enabling the rapid generation of diverse analogues. mdpi.com

Japp-Klingermann/Fischer-Indole Synthesis

A prominent two-step synthetic route for preparing substituted indole-2-carboxylates involves the Japp-Klingermann reaction followed by Fischer indole synthesis. nih.govwikipedia.orgresearchgate.net This classical approach begins with the Japp-Klingemann condensation, which synthesizes hydrazones from β-keto-acids or their ester derivatives and aryl diazonium salts. wikipedia.org For instance, ethyl-4,6-dichloro-1H-indole-2-carboxylate can be synthesized from 3,5-dichloroaniline (B42879) through a Japp-Klingemann condensation, which is then followed by a Fischer indole ring closure reaction. nih.gov This hydrazone intermediate can then be cyclized under acidic conditions in what is known as the Fischer indole synthesis to form the indole ring. wikipedia.org This method is particularly useful for introducing substituents at the 3-position of the indole core. nih.govacs.org For example, substitutions at this position have been achieved using diazonium salts and substituted β-ketoesters in the Japp-Klingermann/Fischer-indole synthesis. nih.govacs.org

The reaction mechanism of the Japp-Klingermann reaction starts with the deprotonation of a β-keto-ester to form an enolate anion. This anion then undergoes nucleophilic addition to a diazonium salt, creating an azo compound. While this intermediate is rarely isolated, it typically undergoes hydrolysis to form a tetrahedral intermediate that decomposes to release a carboxylic acid and the final hydrazone product after hydrogen exchange. wikipedia.org

Halogenation with N-Halosuccinimides

Halogenation of the indole ring is a common strategy to introduce functional groups that can be further modified. N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are frequently used reagents for this purpose due to their ease of handling compared to hazardous molecular halogens. nih.govresearchgate.net

This method can be used for the direct halogenation of the indole core. For example, halogenation with N-chlorosuccinimide has been used to introduce substituents at the 3'-position of the indole. nih.govacs.org Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides have also been developed, offering a regioselective method for functionalizing aromatic rings. beilstein-journals.org Research has also shown that a simple Lewis base, DABCO, can catalyze the aromatic halogenation with N-halosuccinimides efficiently at ambient conditions, providing good to excellent yields and selectivity. nih.govrsc.org This method has been successfully applied to indole derivatives, resulting in C-3 selective chlorination. nih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, and it is widely used in the synthesis of indole derivatives. nih.govacs.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

This strategy is particularly useful for decorating the aromatic ring of the indole nucleus. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-indole derivatives has been employed to introduce a cyclopropyl (B3062369) substituent onto the aromatic ring. nih.govacs.org This reaction has also been used to synthesize a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles by reacting 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various boronic acids. mdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity.

C-H Activation Strategies for Indole Derivatization

Direct C-H activation has emerged as a step- and atom-economical strategy for the functionalization of indoles, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. nih.gov This approach offers a powerful tool for modifying the indole scaffold at various positions.

Transition metal catalysts, including those based on rhodium, ruthenium, iridium, palladium, and cobalt, have been employed for the site-selective functionalization of indoles. acs.org For example, a cobalt(III)-catalyzed C-2 functionalization of indole with maleimides has been developed using a pyrimidinyl directing group, affording 3-arylated succinimide (B58015) derivatives in excellent yields. acs.org Palladium-catalyzed C-H activation has also been utilized for the derivatization of indoles. For instance, Pd(II)-catalyzed C-H arylations of free (NH) indoles with different carbonyl directing groups at the C3-position have been demonstrated. nih.gov These strategies have enabled the regioselective functionalization of the C-2, C-4, and C-7 positions of the indole ring. acs.org

Synthesis of Octahydro-1H-indole-2-carboxylic Acid Intermediates

Octahydro-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of certain pharmaceutical agents. google.comlongdom.org Its synthesis presents stereochemical challenges due to the presence of three chiral centers. vulcanchem.com

One synthetic approach involves the catalytic hydrogenation of the corresponding imine-acid salt, which can lead to a mixture of stereoisomers. vulcanchem.com High-performance liquid chromatography (HPLC) methods have been developed to identify and separate these stereoisomers, ensuring the stereochemical purity of the final product. longdom.orgnih.gov The specific stereoisomer, (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, is a key intermediate for the synthesis of Trandolapril, while the (2S,3aS,7aS) isomer is used for Perindopril. longdom.orgvulcanchem.com

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of this compound derivatives can significantly impact their biological activity. Therefore, developing stereoselective synthetic methods is of great importance.

One strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, in the synthesis of octahydro-1H-indole-2-carboxylic acid, controlling the stereochemistry at the three chiral centers is a key challenge. vulcanchem.com Another approach is to start from a chiral precursor. For example, processes have been described for the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride starting from (1S, 2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol. google.com The separation of stereoisomers using techniques like HPLC is also a critical step in obtaining enantiomerically pure compounds. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methodologies for indole derivatives. openmedicinalchemistryjournal.com These approaches aim to reduce waste, use less hazardous reagents and solvents, and improve energy efficiency.

Several green chemistry principles have been applied to the synthesis of indoles. openmedicinalchemistryjournal.com One such approach is the use of ionic liquids as recyclable reaction media. openmedicinalchemistryjournal.com For example, 3-substituted indoles have been prepared via Michael addition using a Brønsted acid catalyst in an ionic liquid. openmedicinalchemistryjournal.com

Another green strategy involves catalyst-free and solvent-free reactions. For instance, indole derivatives have been synthesized by reacting various substituted benzaldehydes and indoles under visible light irradiation without any catalyst or solvent. openmedicinalchemistryjournal.com The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been explored for the synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes. openmedicinalchemistryjournal.com Multicomponent reactions (MCRs) are also considered green as they are atom-economical and often proceed under mild conditions. rsc.org A two-step indole-2-carboxamide synthesis involving a Ugi-4CR followed by an acid-catalyzed cyclization has been reported as a highly sustainable method. rsc.org

Table of Synthetic Methodologies and Key Features

| Methodology | Key Features | Example Application | References |

| Japp-Klingermann/Fischer-Indole Synthesis | Two-step synthesis of substituted indoles. | Synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate. | nih.govwikipedia.orgresearchgate.net |

| Halogenation with N-Halosuccinimides | Introduction of halogens for further functionalization. | C-3 chlorination of indole derivatives using NCS. | nih.govacs.orgnih.gov |

| Suzuki-Miyaura Cross-Coupling | C-C bond formation to decorate the indole ring. | Introduction of a cyclopropyl group at the 5-position. | nih.govacs.orgmdpi.com |

| C-H Activation Strategies | Direct functionalization of C-H bonds. | Cobalt-catalyzed C-2 functionalization with maleimides. | nih.govacs.org |

| Synthesis of Octahydro-1H-indole-2-carboxylic Acid | Synthesis of a key pharmaceutical intermediate. | Preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid. | google.comlongdom.orgvulcanchem.com |

| Stereoselective Synthesis | Control of stereochemistry. | Use of chiral precursors and separation of stereoisomers. | google.comvulcanchem.comnih.gov |

| Green Chemistry Approaches | Environmentally friendly synthesis. | Use of ionic liquids, solvent-free conditions, and MCRs. | openmedicinalchemistryjournal.comrsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Indole 2 Carboxamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 1H-indole-2-carboxamide analogues can be significantly altered by the introduction, removal, or modification of various substituents on the indole (B1671886) ring and the carboxamide moiety. researchgate.netacs.orgnih.govrsc.org

The indole ring is a key pharmacophore, and its decoration with different chemical groups plays a pivotal role in modulating the biological effects of these compounds. researchgate.netacs.orgnih.gov

The C3 position of the indole ring has been a focal point of SAR studies. Research has shown that the nature and size of the substituent at this position can profoundly impact the compound's allosteric modulation of target receptors. acs.orgnih.govnih.gov For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of a linear alkyl group at the C3 position is instrumental, with its length having a significant influence on the allosteric modulation of the orthosteric binding site. acs.orgmostwiedzy.pl Studies have demonstrated that a C3 n-propyl group can markedly enhance allosteric modulation. acs.org Generally, smaller alkyl groups like hydrogen or methyl are preferred over larger groups such as ethyl for optimal CB1 inhibitory effects. nih.gov The introduction of bulky and electronegative groups at the 3rd position has also been explored in other contexts, suggesting their potential to enhance biological activity.

Table 1: Effect of 3'-Position Alkyl Chain Length on CB1 Allosteric Modulation

| Compound | R1 (C3-Position) | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

| 12d | n-C3H7 | 259.3 | 24.5 |

| 12e | n-C4H9 | 209.0 | 12.8 |

| 5 | n-C5H11 | 167.3 | 16.5 |

| 12f | n-C6H13 | 89.1 | 5.1 |

Data sourced from a study on the optimization of indole-2-carboxamides as CB1 allosteric modulators. acs.org

Substitutions at the 5', 6', and 7' positions of the indole ring also play a critical role in determining the biological activity of this compound analogues. In the context of anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) at the 5'-position, such as methyl, cyclopropyl (B3062369), ethyl, or methoxy, have been shown to confer moderate to good potency. acs.orgnih.gov Conversely, analogues with electron-withdrawing groups (EWG) like halogens and the trifluoromethyl group at this position were found to be inactive. acs.orgnih.gov

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov However, moving a chloro group from the C5 to the C6 position drastically reduced binding affinity to the allosteric site without significantly affecting the allosteric modulation of orthosteric ligand binding. acs.org This suggests that the position of the substituent is as crucial as its electronic nature. Furthermore, within a series of anti-Trypanosoma cruzi agents, the 4' and 5' positions were favored over the 6' and 7' positions for substitutions. nih.gov

Table 2: Impact of 5'-Position Substituents on Anti-Trypanosoma cruzi Activity

| Compound | 5'-Substituent | Potency (pEC50) |

| 1 | Methyl | 5.4 - 6.2 |

| 3 | Cyclopropyl | > 6.0 |

| 5 | Ethyl | 5.4 - 6.2 |

| 6 | Methoxy | 5.4 - 6.2 |

| 8 | Halogen (e.g., Cl) | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

Data adapted from research on the discovery and optimization of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. acs.orgnih.gov

The carboxamide group at the C2 position is a critical functional group for the biological activity of this class of compounds. researchgate.netnih.gov Studies have shown that replacing the carboxamide with a bioisosteric equivalent, such as a sulfonamide, can lead to a complete loss of potency. acs.orgnih.gov Reversing the amide linkage, however, has been shown to restore potency in some cases, albeit with potential impacts on solubility and metabolic stability. acs.orgnih.gov The amide functionality is considered crucial for the allosteric effects on the orthosteric site of the CB1 receptor. acs.orgmostwiedzy.pl

Modifications to the side chain attached to the carboxamide nitrogen, including branching and N-methylation, can influence the potency and physicochemical properties of this compound analogues. For instance, branching the side chain with a methyl group or N-methylating the amide nitrogen resulted in compounds with similar potency in anti-Trypanosoma cruzi activity. acs.orgnih.gov Interestingly, methylating both the amide and the indole nitrogen was found to restore potency and improve the solubility profile. acs.orgnih.gov

Scaffold hopping, a strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity, has been applied to the this compound framework. researchgate.net This involves replacing the core indole structure with other heterocyclic systems. researchgate.netnih.gov For example, replacement of the indole scaffold with isoquinolines, azaindole, benzofuran (B130515), and benzimidazole (B57391) resulted in inactive compounds, highlighting the importance of the indole ring for activity in that specific series. acs.org In another study, replacing the indole ring of a CB1 allosteric modulator with a benzofuran ring led to a significant loss of binding affinity but a marked enhancement in binding cooperativity. nih.gov These findings underscore that even subtle changes to the core scaffold can have profound and sometimes unpredictable effects on biological activity. Bioisosteric replacement of the aryl-pyrrole portion of a lead compound with an indole ring has also been explored as a strategy to develop new inhibitors. nih.gov

Effects of 3'-Position Substitutions

Influence of Side Chain Branching and N-Methylation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For this compound analogues, 3D-QSAR methods have been instrumental in elucidating the structural requirements for their biological activities. dntb.gov.uamdpi.comnih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that generates a quantitative model by correlating the biological activity of molecules with their steric and electrostatic fields. research-nexus.netimist.ma In studies of this compound derivatives, CoMFA has been successfully applied to understand their interactions with various biological targets.

For instance, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors, a CoMFA model was constructed using a set of 85 compounds. mdpi.comresearchgate.net This model demonstrated good predictive ability, with a cross-validated q² of 0.709 and a non-cross-validated R² of 0.979. dntb.gov.uamdpi.comnih.gov The resulting contour maps from the CoMFA model highlight regions where steric bulk is favored or disfavored and where electrostatic interactions (positive or negative) are important for activity. This provides a visual guide for designing new analogues with enhanced inhibitory potential.

Similarly, CoMFA has been employed to study 3-amidino-1H-indole-2-carboxamide analogues as factor Xa (fXa) inhibitors. rsc.orgrcsb.org The models, based on docking studies, were validated and showed good correlation coefficients, aligning with the experimentally determined binding site topology in terms of steric and electrostatic complementarity. rcsb.org In another study on indole-pyrimidine hybrids as antibacterial agents against S. aureus, a CoMFA model yielded a Q² value of 0.560 and an R² value of 0.925, indicating a strong correlation between the molecular structure and antibacterial activity. research-nexus.net

The statistical parameters from these studies underscore the reliability of CoMFA in guiding the rational design of new this compound derivatives.

Table 1: CoMFA Statistical Data for this compound Analogues

| Compound Series | Target | q² | R² | Reference |

|---|---|---|---|---|

| N-Arylsulfonyl-indole-2-carboxamides | FBPase | 0.709 | 0.979 | dntb.gov.uamdpi.comnih.gov |

| Indole-pyrimidine hybrids | S. aureus | 0.560 | 0.925 | research-nexus.net |

| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives | Antifungal (Candida albicans) | 0.502 | 0.922 | imist.ma |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. research-nexus.netimist.ma This provides a more comprehensive understanding of the ligand-receptor interactions.

In the study of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, a CoMSIA model was also developed, showing strong predictive power with a q² of 0.716 and an R² of 0.978. dntb.gov.uamdpi.comnih.gov The contour maps generated from this analysis provided detailed insights into the favorable and unfavorable regions for different physicochemical properties, complementing the CoMFA results.

For the indole-pyrimidine hybrids targeting S. aureus, the CoMSIA model showed a Q² of 0.577 and an R² of 0.876. research-nexus.net The predictive capability of this model was confirmed with a test set of molecules, yielding a predictive correlation value of 0.737. research-nexus.net Similarly, a study on antifungal indole-pyrimidine derivatives reported a CoMSIA model with a Q² of 0.530 and an R² of 0.876. imist.ma These results demonstrate the utility of CoMSIA in refining the understanding of SAR for this compound analogues.

Table 2: CoMSIA Statistical Data for this compound Analogues

| Compound Series | Target | q² | R² | Reference |

|---|---|---|---|---|

| N-Arylsulfonyl-indole-2-carboxamides | FBPase | 0.716 | 0.978 | dntb.gov.uamdpi.comnih.gov |

| Indole-pyrimidine hybrids | S. aureus | 0.577 | 0.876 | research-nexus.net |

| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives | Antifungal (Candida albicans) | 0.530 | 0.876 | imist.ma |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are crucial for a molecule's biological activity. nih.gov This approach is valuable for designing new compounds with desired therapeutic effects and for virtual screening of compound libraries.

For a series of N-thiazolyl-indole-2-carboxamide derivatives, a pharmacophore model was developed comprising five features: two aromatic rings, one hydrogen-bond acceptor, one hydrophobic site, and one positively ionizable function. acs.org This model, which yielded a test set Q² of 0.802, proved to be predictive and aids in understanding the structure-activity relationships for designing effective anticancer drugs. acs.org

In another study, pharmacophore modeling was used to design novel 3-alkoxymethyl/3-phenyl indole-2-carboxamide derivatives with antiproliferative activity. nih.gov The model suggested that adding acceptor or donating groups to the indole nucleus could enhance activity. nih.gov Similarly, a pharmacophore model for N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors was used in combination with molecular docking for virtual screening to identify new potential inhibitors. dntb.gov.ua

Pharmacophore models have also been developed for this compound analogues targeting other proteins, such as Dishevelled 1 (DVL1) and the 5-HT3 receptor. mdpi.comnih.gov For DVL1 inhibitors, the pharmacophore features were defined based on interaction points identified through binding mode analysis. mdpi.com For 5-HT3 receptor antagonists, a ligand-based approach considering the pharmacophoric requirements was used to design new piperazine (B1678402) analogues of indole-2-carboxamides. nih.gov

Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. ut.ee In QSAR studies, these descriptors are correlated with biological activity to build predictive models.

A study on N-Arylsulfonyl-Indole-2-Carboxamide derivatives established two QSAR models using just two molecular descriptors. researchgate.net The models showed good correlation, indicating the feasibility of using a limited number of descriptors to predict activity. researchgate.net Another study on indole derivatives as SARS-CoV 3CL protease inhibitors identified key molecular descriptors influencing inhibitory activity using Monte Carlo optimization. mdpi.com

In the context of 2D-QSAR, various descriptors such as constitutional, topological, geometrical, and quantum chemical descriptors are calculated and correlated with activity. ut.ee For example, in a study of volatile alkylated phenols, 28 molecular descriptors were calculated to explain structure-property relationships. informaticsglobal.ai While this study was not on indole-2-carboxamides, it illustrates the general approach of using multiple linear regression to correlate descriptors with a property of interest. informaticsglobal.ai A QSAR study on indole-2-carboxamide antagonists of the CB1 receptor revealed that the charge at specific atoms in the pharmacophore was correlated with antiobesity activity. researchgate.net It was found that an increased charge at atoms 2 and 7 may be unfavorable, while an increased electrostatic potential charge at atom 3 may be favorable for CB1 antagonistic activity. researchgate.net

Pharmacophore Modeling

Rational Design Principles for this compound Derivatives

Rational design principles for this compound derivatives are derived from the insights gained through SAR, QSAR, and structural biology studies. These principles guide the modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is the strategic placement of substituents on the indole core and the carboxamide side chain. For example, in the design of CB1 allosteric modulators, it was found that the substitution on the phenyl group of the indole-2-carboxamide scaffold can be varied without a significant loss of activity, allowing for the introduction of photoactivatable functionalities for binding site mapping. nih.gov

Another principle involves fragment-based drug design. In the development of antitubercular indole-2-carboxamide analogues, a benzyl (B1604629) group from a known anti-TB compound was incorporated into the indoleamide scaffold, leading to potent new compounds. rsc.org

Molecular docking studies also provide crucial information for rational design. By visualizing the binding mode of this compound derivatives in the active site of a target protein, researchers can identify key interactions and design modifications to optimize these interactions. For instance, docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives in the FBPase binding site revealed the importance of interactions with specific amino acid residues like Met18, Gly21, and Leu30 for effective binding. dntb.gov.uanih.gov

Furthermore, the integration of multiple computational methods, such as QSAR, pharmacophore modeling, and molecular dynamics simulations, provides a comprehensive approach to rational drug design, facilitating the development of more effective this compound-based therapeutics. acs.org

Mechanisms of Biological Action of 1h Indole 2 Carboxamide Derivatives

Interaction with Molecular Targets

The therapeutic potential of 1H-indole-2-carboxamide derivatives stems from their ability to bind to and modulate the activity of critical proteins. This interaction is often highly specific, allowing for the targeted disruption of disease-related pathways.

Derivatives of this compound have been extensively studied as enzyme inhibitors. By targeting the active or allosteric sites of enzymes, these compounds can block metabolic pathways, interrupt signaling cascades, or prevent the formation of essential structural components in pathogens.

Liver fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, and its inhibition is a therapeutic strategy for type 2 diabetes mellitus. nih.gov A series of N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivatives have been identified as potent, noncompetitive inhibitors of FBPase. nih.govmdpi.com Through extensive structure-activity relationship (SAR) studies, researchers have optimized these derivatives to achieve high inhibitory activity and selectivity. nih.gov

One promising compound, Cpd118, demonstrated a high inhibitory activity against human liver FBPase with an IC₅₀ value of 0.029 µM. nih.gov Another study identified compound 3.9, a 7-nitro-1H-indole-2-carboxylic acid derivative, as a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. researchgate.net Molecular modeling studies have provided insights into the binding mechanism, suggesting that residues such as Met18, Gly21, Gly26, Leu30, and Thr31 at the binding site are important for the effective binding of these indole-2-carboxamide inhibitors. mdpi.com

Table 1: FBPase Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | IC₅₀ (µM) | Source(s) |

| Cpd118 | N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivative | 0.029 | nih.gov |

| Compound 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | researchgate.net |

Factor Xa (fXa) is a crucial enzyme in the blood coagulation cascade, making it a key target for anticoagulant therapies. pdbj.orgresearchgate.net A series of nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides have been designed and investigated as potent and selective fXa inhibitors. pdbj.orgresearchgate.net X-ray crystallography and 3D quantitative structure-activity relationship (QSAR) studies have been employed to understand the protein-ligand interactions responsible for their biological activity. pdbj.orgresearchgate.net These studies have validated the binding modes of representative ligands within the factor Xa binding site. researchgate.net

Further research into different scaffolds led to the development of a potent dicarboxamide, compound 47, which incorporates a tetrahydroisoquinoline core and was found to inhibit fXa with a Kᵢ of 135 nM. researchgate.net Computational studies using thermodynamic integration have also been used to estimate the binding free energies of 3-amidinobenzyl-1H-indole-2-carboxamide inhibitors, confirming that different binding conformations can result in similar binding affinities. nih.gov

Table 2: Factor Xa Inhibitory Activity of a Selected Derivative

| Compound | Description | Kᵢ (nM) | Source(s) |

| Compound 47 | Dicarboxamide derivative with a tetrahydroisoquinoline scaffold | 135 | researchgate.net |

The mycolic acid transporter MmpL3 is essential for the formation of the outer membrane in Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. researchgate.netasm.org Indole-2-carboxamide derivatives are one of the most extensively studied classes of MmpL3 inhibitors, showing potent action against both drug-susceptible and drug-resistant strains. mdpi.comacs.org

Research has led to the identification of highly potent analogs, such as 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), which exhibits an exceptionally low minimum inhibitory concentration (MIC) of 0.012 μM against M. tuberculosis. acs.org

Two primary mechanisms for MmpL3 inhibition by these compounds have been proposed. mdpi.com The first mechanism involves the direct binding of the inhibitor to the transporter, physically blocking the translocation of trehalose (B1683222) monomycolate (TMM). mdpi.com The second, indirect mechanism suggests that the inhibitory effects of indolecarboxamides on MmpL3's transport activity are a result of their ability to dissipate the transmembrane electrochemical proton motive force (PMF), which is essential for the transporter's function. researchgate.netasm.org

Table 3: MmpL3 Inhibitory Activity of a Selected this compound Derivative

| Compound | Description | MIC (µM) against M. tuberculosis | Source(s) |

| Compound 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | 0.012 | acs.org |

The development of compounds that can simultaneously inhibit multiple targets is a promising strategy in cancer therapy. nih.gov Derivatives of this compound have been successfully designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival. rsc.orgmdpi.com

One study reported a series of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives. nih.gov Within this series, compounds 6i and 6v demonstrated potent dual inhibition of both EGFR and CDK2. nih.gov Another investigation focused on 5-substituted-3-ethylindole-2-carboxamides, where compounds 5c, 5g, 5i, and 5j were effective EGFR inhibitors, with compounds 5c and 5g also potently inhibiting CDK2. rsc.org

A separate study on a different series of indole-2-carboxamides found that derivatives 5e, 5h, and 5k were superior to the reference drug dinaciclib (B612106) as CDK2 inhibitors, with IC₅₀ values of 13, 11, and 19 nM, respectively. mdpi.com These compounds also showed strong inhibitory effects against EGFR. mdpi.com

Table 4: EGFR and CDK2 Inhibitory Activities of Selected this compound Derivatives

| Compound | IC₅₀ EGFR (nM) | IC₅₀ CDK2 (nM) | Source(s) |

| Compound 6i | 63 | 448 | nih.gov |

| Compound 6v | 81 | 506 | nih.gov |

| Compound 5c | - | 46 | rsc.org |

| Compound 5g | 85 | 33 | rsc.org |

| Compound 5i | 104 | - | rsc.org |

| Compound 5j | 124 | - | rsc.org |

| Compound 5e | 93 | 13 | mdpi.com |

| Compound 5h | - | 11 | mdpi.com |

| Compound 5k | - | 19 | mdpi.com |

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in various diseases driven by stress and inflammation. nih.govresearchgate.net Structure-based drug design has led to the discovery of this compound derivatives as potent ASK1 inhibitors. nih.gov

Through structural optimization, a novel derivative known as ASK1-IN-2 (also referred to as compound 19) was developed. nih.gov This compound displays potent anti-ASK1 kinase activity with an IC₅₀ of 32.8 nM. glpbio.commedchemexpress.comtargetmol.com Its mechanism of action involves repressing the phosphorylation of the downstream ASK1-p38/JNK signaling pathways. nih.gov In cellular assays, ASK1-IN-2 demonstrated a strong inhibitory effect on ASK1 activity within AP1-HEK293 cells, showing an inhibition rate of 95.59%. glpbio.commedchemexpress.com

Table 5: ASK1 Inhibitory Activity of a Selected this compound Derivative

| Compound | Description | IC₅₀ (nM) | Source(s) |

| ASK1-IN-2 (Compound 19) | This compound derivative | 32.8 | nih.govglpbio.commedchemexpress.comtargetmol.com |

HIV-1 Integrase Strand Transfer Inhibition

Receptor Modulation

This compound derivatives, most notably ORG27569, have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing for a more nuanced fine-tuning of receptor function. scispace.com

These compounds have been shown to enhance the binding of CB1 agonists, such as CP55,940, while decreasing the binding of inverse agonists. rndsystems.com The structure-activity relationship (SAR) studies have revealed that specific structural features are crucial for this allosteric modulation. These include an electron-withdrawing group at the C5-position of the indole (B1671886) ring, the length of the alkyl chain at the C3-position, and the nature of the substituent on the phenyl ring. acs.orgnih.gov For instance, replacing the C3 ethyl group of ORG27569 with a pentyl group significantly enhanced the allosteric effect. acs.org Interestingly, while these compounds act as positive allosteric modulators for agonist binding, they can act as negative modulators of G-protein coupling, a phenomenon known as biased signaling. acs.orgscispace.comnih.gov

Table 4: Allosteric Modulation of CB1 by this compound Derivatives

| Compound | Key Structural Feature | Effect on Agonist Binding | Effect on G-protein Coupling |

|---|---|---|---|

| ORG27569 (1) | C3-ethyl, C5-chloro | Positive | Negative |

| 12d | C3-propyl, C5-chloro, N,N-dimethylamino | Positive (high cooperativity) | Negative |

| 12f | C3-hexyl, C5-chloro, N,N-dimethylamino | Positive (high affinity) | Negative |

Certain this compound derivatives have been developed as selective agonists for the cannabinoid receptor 2 (CB2). acs.orggoogle.com The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain conditions. mdpi.comnih.gov

The development of these agonists often involves the introduction of specific structural moieties to the indole-2-carboxamide scaffold. For example, indole indane amide compounds have shown promise as CB2 agonists. google.com A series of fluorinated indole-2-carboxamide ligands were synthesized, with compound RM365 demonstrating high affinity for the human CB2 receptor (Kᵢ = 2.1 nM) and significant selectivity over the CB1 receptor. acs.org The stereochemistry at the carboxamide-indenyl subunit was found to be critical, with the (R)-configuration being essential for high-affinity binding to the CB2 receptor. acs.org These findings highlight the potential of designing highly selective CB2 agonists from the this compound template for the treatment of various pathological conditions.

Table 5: CB2 Receptor Binding Affinity of Indole-2-carboxamide Derivatives

| Compound | CB2R Kᵢ (nM) | CB1R Kᵢ (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| RM365 ((-)-6) | 2.1 | 827 | >300 |

| RM356 | Similar to RM365 | - | - |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Modulation of Cellular Signaling Pathways

The interaction of this compound derivatives with their respective enzyme and receptor targets leads to the modulation of various downstream cellular signaling pathways.

One of the most well-documented effects is the biased signaling observed with CB1 allosteric modulators. acs.orgnih.gov For example, while inhibiting agonist-induced G-protein coupling and subsequent adenylyl cyclase inhibition, these compounds can independently induce β-arrestin-mediated signaling. acs.orgscispace.comnih.gov This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). acs.orgnih.govnih.gov This pathway-selective modulation offers the potential for developing drugs with more targeted therapeutic effects and fewer side effects.

Furthermore, studies have shown that these allosteric modulators can produce a distinct temporal fingerprint in cAMP signaling, with some compounds exhibiting a delay in their inhibitory effect on agonist-mediated cAMP responses. sci-hub.ru This complex time-dependent modulation adds another layer to the intricate pharmacology of these compounds.

The agonistic activity of certain derivatives at the CB2 receptor also triggers specific signaling cascades. mdpi.com Typically, CB2 receptor activation is coupled to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.com This modulation of cAMP levels is a key mechanism through which CB2 agonists exert their anti-inflammatory and immunomodulatory effects.

Table 6: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | |

| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | |

| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | |

| 5-chloro-N-phenyl-1H-indole-2-carboxamide | |

| Indole-2-carboxylic acid | |

| 2-(1H-indol-3-yl)-quinoxaline | |

| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |

| (R)-N-(6-Cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)-5-fluoro-1H-indole-2-carboxamide (RM365) | |

| (R)-N-(6-Cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide (RM356) | |

| CP55,940 | |

| 1,8-naphthyridine-2(1H)-one-3-carboxamide |

Cellular and Subcellular Effects

The engagement of this compound derivatives with cellular machinery can lead to a variety of outcomes, including the selective elimination of cancerous cells and the modulation of immune responses. These effects are often traced back to their ability to interact with key regulatory proteins and signaling pathways.

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain derivatives can trigger this process through both intrinsic and extrinsic pathways.

For instance, a series of novel indole-2-carboxamide derivatives were found to induce apoptosis in breast cancer cell lines (MCF-7). nih.gov The pro-apoptotic activity of the most potent compounds was evidenced by their ability to significantly increase the levels of several key apoptotic markers. nih.gov This includes the activation of caspase-3, a critical executioner caspase that cleaves various cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The tested compounds were observed to increase the level of active caspase-3 by 8 to 10-fold compared to control cells. nih.gov

Furthermore, these derivatives were shown to elevate the levels of cytochrome C, a protein released from the mitochondria that is crucial for activating caspases and initiating the intrinsic apoptotic pathway. nih.gov Compounds 5d , 5e , and 5h increased cytochrome C levels by 14, 16, and 13 times, respectively. nih.gov They also modulated the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, the compounds led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The tumor suppressor protein p53, which can trigger apoptosis in response to cellular stress, was also found to be upregulated by these derivatives. nih.gov

In a separate study, a 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative, known as ja , was found to induce caspase-dependent apoptosis in triple-negative breast cancer cells by causing mitochondrial dysfunction in a Nur77-dependent manner. acs.orgnih.gov Similarly, compound 8b , another Nur77 modulator, demonstrated the ability to induce Nur77-dependent apoptosis in cancer cells by promoting its targeting to the mitochondria. researchgate.net Thiazolyl-indole-2-carboxamide derivatives have also been shown to promote apoptosis as part of their multitarget anticancer activity. acs.org

Table 1: Effect of Selected this compound Derivatives on Apoptotic Markers in MCF-7 Cells

| Compound | Caspase-3 Level (pg/mL) | Cytochrome C Fold Increase |

| 5d | 570.00 ± 5.00 | 14 |

| 5e | 635.50 ± 5.50 | 16 |

| 5h | 537.50 ± 5.00 | 13 |

| Doxorubicin (Control) | 503.50 ± 4.50 | - |

Source: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. nih.gov

In addition to inducing apoptosis, this compound derivatives can influence cell cycle progression and DNA repair mechanisms, which are often dysregulated in cancer cells. nih.gov When DNA damage occurs, cell cycle checkpoints are activated to halt cell cycle progression, providing time for the cell to repair the damage. googleapis.com

Certain indole-2-carboxamide derivatives have been shown to cause cell cycle arrest, a key mechanism for controlling cell proliferation. nih.govacs.org For example, a series of thiazolyl-indole-2-carboxamide derivatives were found to induce cell cycle arrest at the G2/M phase in cancer cell lines. acs.org This prevents cells from entering mitosis, thereby inhibiting their division and proliferation.

The p53 protein plays a crucial role in this process. nih.gov By activating cell cycle checkpoints, p53 can halt the cell cycle to allow for DNA repair. nih.gov If the damage is too severe, p53 can trigger apoptosis. nih.gov The ability of some indole-2-carboxamide derivatives to increase p53 levels suggests they can leverage this pathway to exert their anticancer effects. nih.gov This dual action of halting cell division and promoting cell death in cells with damaged DNA is a hallmark of effective anticancer agents. semanticscholar.org The indole scaffold is recognized for its ability to target multiple molecular pathways, including DNA repair enzymes. nih.gov

This compound derivatives also exhibit significant anti-inflammatory properties by modulating the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation.

In a study focused on ulcerative colitis, a derivative known as compound 19 was found to be a potent inhibitor of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov By inhibiting the ASK1-p38/JNK signaling pathway, this compound suppressed the over-expression of inflammatory cytokines. nih.govresearchgate.net This mechanism was shown to be effective in a mouse model of ulcerative colitis, where the compound attenuated inflammatory cell infiltration in the colon. nih.gov

Another study investigating indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the synthesized compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov Compound 13b was identified as the most potent anti-inflammatory agent in this series. nih.gov Similarly, indole derivatives of ursolic acid have been shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10. chemrxiv.org

Table 2: Inhibitory Effects of Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives on Cytokine Release

| Compound | Inhibition of NO | Inhibition of IL-6 | Inhibition of TNF-α |

| 13b | Most potent | Effective | Effective |

| Other Derivatives (13a, 13c-f) | Effective | Effective | Effective |

Source: Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. nih.gov

Influence on Cell Cycle Checkpoints and DNA Repair

Computational Approaches to Elucidating Mechanisms of Action

Computational methods are indispensable tools for understanding the mechanisms of action of this compound derivatives at the molecular level. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into how these compounds interact with their biological targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the binding modes of potential drugs within the active sites of their target proteins. mdpi.com

Docking studies have been instrumental in elucidating the interactions of this compound derivatives with various targets. For example, in the development of anticancer agents, docking studies revealed that thiazolyl-indole-2-carboxamide derivatives 6i and 6v showed improved binding affinity with target proteins like EGFR, HER2, VEGFR-2, and CDK2 compared to reference drugs. acs.org Similarly, N-substituted 1H-indole-2-carboxamides were docked against key cancer-related targets, including topoisomerase–DNA, PI3Kα, and EGFR, revealing favorable binding interactions. nih.gov

In the context of anti-inflammatory agents, docking studies of N-[2-Benzoylphenyl]-1H-indole-2-carboxamide derivatives within the PPARα receptor showed results that were consistent with their observed biological activity. niscpr.res.in For antitubercular agents, docking of indole-2-carboxamide derivatives into the Mycobacterium membrane protein large 3 (MmpL3) helped identify key binding site properties for the design of new, more potent inhibitors. nih.gov Docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors revealed that amino acid residues Met18, Gly21, Gly26, Leu30, and Thr31 were crucial for effective binding. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and conformational changes that may occur. nih.gov

MD simulations have been applied to study N-arylsulfonyl-indole-2-carboxamide derivatives targeting FBPase. nih.gov These simulations indicated that virtually screened hit compounds could bind stably to FBPase under dynamic conditions, similar to its natural ligand. nih.gov In the development of antitubercular agents, MD simulations were used to understand the intricacies of the binding of potent indole-2-carboxamide molecules with the MmpL3 target protein in real-time. nih.gov These simulations help to correlate the experimental biological activities with the dynamic behavior of the ligand-protein complex, providing a more comprehensive understanding of the mechanism of action. nih.govbohrium.com

In Silico Screening and Virtual Screening

In the quest for novel therapeutic agents, in silico screening and virtual screening have emerged as indispensable tools in medicinal chemistry. These computational techniques enable the rapid and cost-effective evaluation of vast chemical libraries to identify promising lead compounds that possess a desired biological activity. For this compound derivatives, these methods have been instrumental in exploring structure-activity relationships (SARs), predicting binding affinities, and identifying potential drug candidates against a wide array of biological targets. The primary approaches include quantitative structure-activity relationship (QSAR) modeling, pharmacophore-based screening, and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules.

A systematic computational study was performed on a series of N-arylsulfonyl-indole-2-carboxamide derivatives identified as potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitors for potential use in treating type II diabetes mellitus. mdpi.comnih.gov The goal was to elucidate the SARs and mechanisms of action. The developed three-dimensional QSAR (3D-QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), demonstrated strong predictive power. mdpi.comnih.govdntb.gov.ua The statistical robustness of these models is detailed in the table below.

| Model | q² (Cross-Validated Correlation Coefficient) | R² (Non-Cross-Validated Correlation Coefficient) | r²_pre (Predictive Correlation Coefficient) | F-value | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) | Source |

|---|---|---|---|---|---|---|---|

| CoMFA | 0.709 | 0.979 | 0.932 | 391.215 | 0.136 | 0.227 | mdpi.com |

| CoMSIA | 0.716 | 0.978 | 0.890 | - | - | - | mdpi.com |

These models revealed that for enhanced inhibitory activity, the sulfonamide group acts as a crucial linker, while negatively charged or small substituents on the benzene (B151609) ring and positively charged or small substituents on the indole ring are favorable. mdpi.com Similarly, QSAR modeling for indole-2-carboxamide derivatives as cannabinoid receptor 1 (CB1) antagonists suggested that specific electrostatic potential charges at different atoms could be favorable or detrimental to their antiobesity activity. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used as a 3D query to screen large compound databases.

In the study of FBPase inhibitors, a pharmacophore model was constructed and used in conjunction with molecular docking for virtual screening. mdpi.comdntb.gov.ua This hierarchical screening process led to the identification of twelve hit compounds from a database. mdpi.comnih.gov Further analysis of these hits for ADME (absorption, distribution, metabolism, and excretion) properties and subsequent molecular dynamics simulations confirmed that compounds designated VS01 and VS02 could bind stably to FBPase. mdpi.comdntb.gov.ua

A similar approach was used to identify novel influenza virus PA endonuclease inhibitors. A coupled pharmacophore and docking virtual screening strategy successfully identified dihydroxy-1H-indole-2-carboxamide derivatives with inhibitory activity in the low micromolar range in cell-based assays. nih.gov

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

Anticancer Targets: Docking studies have been pivotal in elucidating the mechanism of action for antiproliferative indole-2-carboxamide derivatives. In one study, newly synthesized compounds were docked into the active sites of key cancer-related targets, including topoisomerase–DNA, PI3Kα, and EGFR, revealing favorable binding interactions. nih.gov Another study focused on indole-2-carboxamides as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), using docking to understand their binding modes. nih.gov Derivatives have also been evaluated as multi-target antiproliferative agents by docking them into the active sites of EGFR, BRAFV600E, and VEGFR-2. mdpi.com The table below summarizes the results of a study where N-substituted 1H-indole-2-carboxamides were tested for their antiproliferative activity and selectivity. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 12 | K-562 (Leukemia) | 0.33 | 303 | nih.gov |

| 14 | K-562 (Leukemia) | 0.61 | 164 | nih.gov |

| 4 | K-562 (Leukemia) | 0.61 | 164 | nih.gov |

| 10 | HCT-116 (Colon Cancer) | 1.01 | 99.4 | nih.gov |

Antimicrobial and Antiviral Targets: Virtual screening of large libraries using AutoDock Vina has identified indole-2-carboxamides as potential antimicrobial agents. In a search for anti-malarial compounds targeting Falcipain-2, a screening of over 91,000 ligands yielded hits with superior binding affinities compared to a reference inhibitor. researchgate.netresearchgate.net In another study, indole-2-carboxamides were designed as anti-mycobacterial agents targeting the MmpL3 transporter protein. researchgate.net Molecular docking and subsequent molecular dynamics simulations confirmed the stable binding of the most active compound, 5u, at the protein's active site. researchgate.net Furthermore, LibDock-based virtual screening of the Chemdiv and Specs databases was employed to discover novel indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com

Other Enzymatic Targets: In silico docking studies of N-(Benzyloxy)-1H-Indole-2-Carboxamides against Ornithine decarboxylase, an enzyme implicated in fungal and cancer pathologies, showed good to moderate activity comparable to the standard drug Fluconazole. For the development of new anti-diabetic agents, N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed and evaluated as α-glucosidase inhibitors, with docking studies supporting the in vitro findings. researchgate.net All tested derivatives in this class showed excellent inhibitory potential compared to the standard, acarbose. researchgate.net

The integration of these in silico techniques provides a powerful, multi-faceted approach to modern drug discovery, significantly accelerating the identification and optimization of this compound derivatives as promising therapeutic candidates.

Therapeutic Applications and Preclinical Research of 1h Indole 2 Carboxamide Derivatives

Anti-Infective Applications

Derivatives of 1H-indole-2-carboxamide represent a promising class of antitubercular agents, with many compounds demonstrating potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains. acs.org A primary mechanism of action for many of these compounds is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for building the mycobacterial cell wall. mdpi.comnih.gov

A significant breakthrough in the field has been the identification of indole-2-carboxamide derivatives that maintain their potency across drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M.tb. This suggests that their mechanism of action does not overlap with existing first- and second-line tuberculosis drugs. acs.org

One of the most potent compounds identified is 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which has shown exceptional activity against DS, MDR, and XDR M.tb strains with a minimum inhibitory concentration (MIC) as low as 0.012 μM. nih.govacs.org Research has confirmed its excellent activity against various XDR strains, with MICs reported at 0.006 μM and 0.012 μM for specific clinical isolates. researchgate.net Other research has highlighted a series of N-substituted-4,6-dimethyl-1H-indole-2-carboxamides that showed excellent activity against susceptible, MDR, and XDR strains. acs.org Further studies have identified other scaffolds, such as naphthamide and quinolone-2-carboxamide derivatives, that also retain high activity against these resistant strains. rsc.org

| Compound Name/Series | M.tb Strain Type | Reported MIC (μM) | Reference |

|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-Sensitive, MDR, XDR | 0.012 | nih.govacs.org |

| Naphthamide derivative 13c | Drug-Sensitive, MDR, XDR | 6.55 | rsc.org |

| Naphthamide derivative 13d | Drug-Sensitive, MDR, XDR | 7.11 | rsc.org |

| Quinolone-2-carboxamide 8i | Drug-Sensitive, MDR, XDR | 9.97 | rsc.org |

| 4-Arylthiazole-2-carboxamide 18b | Drug-Sensitive, MDR, XDR | 9.82 | rsc.org |

| Indole-2-carboxamide 12 | Drug-Susceptible, MDR, XDR | <0.05 - 0.1 | acs.org |

The therapeutic potential of indole-2-carboxamides extends to non-tuberculous mycobacteria (NTM), which are increasingly recognized as significant human pathogens. researchgate.netgoogle.com Many of these derivatives inhibit the essential MmpL3 transporter in NTM species as well, demonstrating a broad spectrum of antimycobacterial activity. nih.gov

Research has identified several indole-2-carboxamide series with potent, pan-mycobacterial activity. nih.gov For example, N-(1-adamantyl)-indole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide were found to be highly potent anti-TB compounds with respective MIC values of 0.68 μM and 0.88 μM, with subsequent research focusing on their activity against NTM. rsc.org Studies have demonstrated the efficacy of these compounds against a wide range of clinically relevant NTM species, including the M. abscessus complex (M. abscessus, M. massiliense, M. bolletii), M. avium complex, M. chelonae, M. smegmatis, and M. xenopi. mdpi.comnih.gov This makes the indole-2-carboxamide scaffold a strong candidate for developing new therapeutics specifically for NTM infections. nih.gov

| Compound Name | Reported NTM Activity | Reference |

|---|---|---|

| N-(1-adamantyl)-indole-2-carboxamide | Identified as a highly potent anti-TB compound (MIC = 0.68 μM), with subsequent efforts directed towards NTM. | rsc.org |

| N-rimantadine-4,6-dimethylindole-2-carboxamide | Identified as a highly potent anti-TB compound (MIC = 0.88 μM), with subsequent efforts directed towards NTM. | rsc.org |

| Adamantyl- and isopinocampheyl-containing unsubstituted indoles | Active against rapidly growing mycobacteria (RGM) with MIC <1 µg/mL (except M. smegmatis). | mdpi.com |

| General Indole-2-carboxamides | Potent pan-activity against M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. avium, M. xenopi, M. smegmatis. | nih.gov |

A key strategy in combating drug resistance and improving treatment efficacy is the use of combination therapy. Studies have shown that this compound derivatives can act synergistically with existing antimycobacterial drugs. For instance, the highly potent compound 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide has been shown to work in synergy with the first-line TB drug rifampin. nih.govacs.orgresearchgate.net

In the context of NTM infections, particularly those caused by the notoriously difficult-to-treat M. abscessus, indole-2-carboxamides have demonstrated synergistic effects with β-lactam antibiotics. Research has shown that these compounds act synergistically with imipenem (B608078) and cefoxitin, increasing the bactericidal activity of these agents both in vitro and against intracellular bacteria. researchgate.net This potential to be used in combination regimens enhances their clinical prospects.

The anti-infective scope of indole-2-carboxamides also includes anti-parasitic applications. A series of substituted indoles were identified through phenotypic screening for activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govacs.org Initial hits from a compound library screening contained an indole (B1671886) core and showed moderate potency against the intracellular amastigote form of the parasite with good selectivity over host cells. nih.govacs.org

Medicinal chemistry efforts were undertaken to optimize these initial hits to improve properties like metabolic stability and solubility. nih.gov Although the optimization work on this particular series was eventually halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition), the research demonstrated that the this compound scaffold possesses intrinsic anti-T. cruzi activity, making it a viable starting point for future drug discovery programs targeting Chagas disease. nih.govdndi.org

| Compound ID | T. cruzi pEC₅₀ | Vero Cell Cytotoxicity pEC₅₀ | Reference |

|---|---|---|---|

| DNDI4199 | 5.7 | <5 | acs.org |

| 2 | 5.6 | 5.1 | acs.org |

| 3 | 5.8 | <5 | acs.org |

Beyond mycobacteria, various this compound derivatives have been evaluated for broader antibacterial activity against both Gram-positive and Gram-negative bacteria. The results from these studies have been varied, often depending on the specific substitutions on the indole core and the amide moiety.

Some series have demonstrated significant broad-spectrum activity. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent activity against a panel of eight Gram-positive and Gram-negative bacteria, with one compound showing MIC values as low as 0.004 mg/mL. nih.gov Similarly, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides displayed high activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa, with MIC values ranging from 0.35–1.25 μg/mL. researchgate.net Other studies have found that derivatives with halogen substitutions exhibit the most potent antibacterial effects. cbijournal.com

Conversely, some research has indicated weak or limited activity for certain indole-2-carboxamide derivatives against common bacteria. researchgate.net In fact, the high selectivity of some of the most potent antitubercular indole-2-carboxamides is a key feature; they show minimal to no clinically relevant activity against bacteria like S. aureus or P. aeruginosa, which underscores their specific targeting of mycobacterial pathways like MmpL3. nih.gov

| Compound Series/Name | Target Bacteria | Key Finding | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative | Compound 8 was most active with MIC 0.004–0.03 mg/mL. | nih.gov |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Gram-negative (E. coli, P. aeruginosa) | High activity (MIC 0.35–1.25 μg/mL), higher than standards. | researchgate.net |

| N-(4-oxo-2-phenyl/thiophenylquinazolin-3(4H)-yl)-1H-indole-2 or 3-carboxamides | Gram-positive (S. aureus) & Gram-negative (E. coli, S. typhi) | Halogen-substituted derivatives (5d & 5h) were most potent. | cbijournal.com |

| Indole-2-carboxamides targeting MmpL3 | S. aureus, P. aeruginosa | No clinically relevant activity, indicating high selectivity for mycobacteria. | nih.gov |

| Unspecified 1H-indole-2-carboxamides | Gram-positive & Gram-negative | Weak bioactivity compared to standard drugs. | researchgate.net |

Activity Against Non-Tuberculous Mycobacteria (NTM)

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to excellent antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL. nih.gov In this series, compound 15 was identified as the most potent. nih.gov The primary mechanism of this antifungal action is believed to be the inhibition of 14a-lanosterol demethylase of CYP51Ca. nih.gov

Another study involving indole-2-carboxamides fused with an imidazolinone moiety also reported moderate antifungal activities. scholarsresearchlibrary.com Specifically, compounds IMD-2, IMD-4, and IMD-10 were found to be potent against Candida albicans. scholarsresearchlibrary.com Similarly, research on N-(4-oxo-2-phenyl/thiophenylquinazolin-3(4H)-yl)-1H-indole-2 or 3-carboxamide derivatives showed that compounds with a halogen-substituted ring, particularly compounds 5d and 5h, exhibited the most potent antifungal activity. cbijournal.com

Furthermore, the synthesis of new indole carboxamides based on amino acids led to the identification of two compounds with antifungal activity against ten different yeast strains. arkat-usa.org Other research has also highlighted the broad-spectrum antifungal potential of various indole derivatives against several phytopathogenic fungi. researchgate.nethumanjournals.com

Antiviral Activity (e.g., HIV-1)

The this compound scaffold has been a focal point in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). Research has shown that indolylarylsulfone derivatives bearing cyclic substituents at the indole-2-carboxamide position are potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). researchgate.netresearchgate.net Some of these compounds have demonstrated improved potency against wild-type HIV-1 and have also been effective against common resistant strains. researchgate.net

In the quest for new HIV-1 integrase inhibitors, indole-2-carboxylic acid derivatives have been identified as a promising scaffold. mdpi.comnih.govrsc.orgresearchgate.netnih.gov One derivative, compound 3, was found to effectively inhibit the strand transfer of HIV-1 integrase. mdpi.comnih.gov Further structural optimizations led to derivative 20a, which showed a significantly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov The mechanism involves the indole core and the C2 carboxyl group chelating with two Mg²⁺ ions in the active site of the integrase. mdpi.comnih.gov

Additionally, multimeric derivatives of 5,6-dihydroxyindole-2-carboxylic acid have been synthesized and shown to be effective in inhibiting HIV-1 multiplication in cell-based assays. mdpi.com While less potent than the reference drug Efavirenz, their biological profile is comparable to other significant HIV-1 integrase inhibitor lead compounds. mdpi.com

Anti-Cancer and Antiproliferative Applications

The this compound framework is a "privileged" structure in oncology research, with numerous derivatives exhibiting potent anticancer and antiproliferative activities. arkat-usa.orgmdpi.com These compounds have been investigated for their efficacy against various cancer cell lines and their ability to inhibit key signaling pathways involved in cancer progression.

Efficacy against Various Cancer Cell Lines (e.g., MCF-7, melanoma, colorectal)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

In one study, N-substituted 1H-indole-2-carboxamides were evaluated against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. mdpi.comnih.gov Compounds 12, 14, and 4 were particularly potent against K-562 cells, with IC₅₀ values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. mdpi.comnih.gov Compound 10 showed the most significant activity against HCT-116 cells, with an IC₅₀ of 1.01 µM and a high selectivity index. mdpi.comnih.gov